molecular formula C12H12O4 B6274548 methyl (2E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate CAS No. 32149-29-4

methyl (2E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate

Cat. No.: B6274548
CAS No.: 32149-29-4
M. Wt: 220.22 g/mol
InChI Key: PZFZTRCQJQJNNP-UHFFFAOYSA-N
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Description

“Methyl (2E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate” is a chemical compound. Based on its name, it contains a methyl ester group (-COOCH3), a methoxy group (-OCH3) attached to a phenyl ring, and a conjugated ketone within a four-carbon chain .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methoxyphenyl-containing compound with a 4-oxobut-2-enoic acid or its derivative. The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecule contains a conjugated system involving the ketone and the carbon-carbon double bond. This conjugation allows for electron delocalization, which can have significant effects on the compound’s reactivity and spectral properties .


Chemical Reactions Analysis

The compound contains several functional groups that could be involved in chemical reactions. The ester could undergo hydrolysis, transesterification, or reduction. The carbon-carbon double bond could participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the ester and phenyl groups could impact the compound’s solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action would depend on the context in which the compound is used. For example, if used as a pharmaceutical, the mechanism would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “methyl (2E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety and hazard information .

Future Directions

Future research could explore the potential applications of this compound in various fields such as pharmaceuticals, materials science, or organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-4-(4-methoxyphenyl)-4-oxobut-2-enoate involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone, which is then reacted with methyl vinyl ketone to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "methyl vinyl ketone", "sodium ethoxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in ethanol and add sodium ethoxide (1.1 equiv). Heat the mixture under reflux for 2-3 hours.", "Step 2: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the obtained 4-methoxychalcone in ethanol and add methyl vinyl ketone (1.1 equiv) and a catalytic amount of piperidine. Heat the mixture under reflux for 2-3 hours.", "Step 4: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] }

CAS No.

32149-29-4

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C12H12O4/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-8H,1-2H3

InChI Key

PZFZTRCQJQJNNP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C=CC(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC(=O)OC

Purity

96

Origin of Product

United States

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